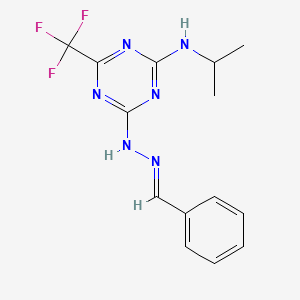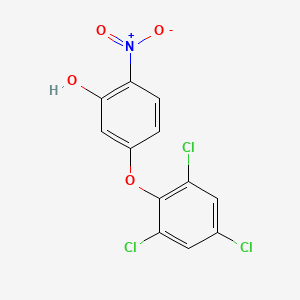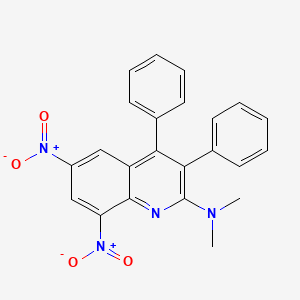
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety linked to a triazine ring substituted with a trifluoromethyl group and an isopropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone typically involves the condensation of benzaldehyde with the corresponding hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The triazine ring is introduced through a nucleophilic substitution reaction involving a suitable triazine precursor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final condensation reactions. The reaction conditions are optimized to achieve high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various triazine derivatives.
科学的研究の応用
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The trifluoromethyl group and the triazine ring play crucial roles in its activity, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzaldehyde, (4-((1-methylethyl)amino)-6-methyl-1,3,5-triazin-2-yl)hydrazone: Similar structure but lacks the trifluoromethyl group.
Benzaldehyde, (4-((1-methylethyl)amino)-6-chloro-1,3,5-triazin-2-yl)hydrazone: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, distinguishing it from other similar compounds.
特性
CAS番号 |
58892-36-7 |
|---|---|
分子式 |
C14H15F3N6 |
分子量 |
324.30 g/mol |
IUPAC名 |
2-N-[(E)-benzylideneamino]-4-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H15F3N6/c1-9(2)19-12-20-11(14(15,16)17)21-13(22-12)23-18-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,19,20,21,22,23)/b18-8+ |
InChIキー |
HXRDJYAUHSNLNV-QGMBQPNBSA-N |
異性体SMILES |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)N/N=C/C2=CC=CC=C2 |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)NN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)



![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)


![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
